molecular formula C14H16N2O2 B1330300 Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate CAS No. 1886-52-8

Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate

Cat. No.: B1330300
CAS No.: 1886-52-8
M. Wt: 244.29 g/mol
InChI Key: UWWFWHASAAPOLK-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

In this context, the compound absorbs light and transfers energy to the semiconductor, initiating the electron transfer process .

Pharmacokinetics

23) are known .

Result of Action

In the context of DSSC, the use of DMAD as a sensitizer results in the generation of electric current. The solar cell efficiency of the synthesized dye is 1.7% with Voc=0.67V, Jsc=4.6mA/m², and fill factor (FF) =56% .

Action Environment

The action, efficacy, and stability of DMAD can be influenced by environmental factors such as light and temperature. For instance, its role as a sensitizer in DSSC is dependent on light exposure . Furthermore, its physical properties like boiling point suggest that temperature could also influence its stability .

Properties

IUPAC Name

ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)12(10-15)9-11-5-7-13(8-6-11)16(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWFWHASAAPOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287473
Record name Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1886-52-8
Record name Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL ALPHA-CYANO-4-(DIMETHYLAMINO)CINNAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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